Iloprost-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

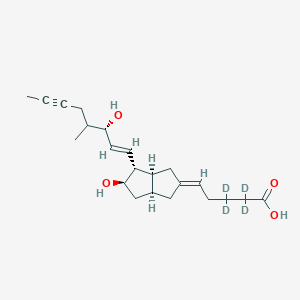

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2 |

InChI Key |

HIFJCPQKFCZDDL-KFJXZQTLSA-N |

Isomeric SMILES |

[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is Iloprost-d4 stable isotope

An In-depth Technical Guide to Iloprost-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a synthetic and more stable analog of prostacyclin (PGI2), an endogenous substance known for its potent vasodilatory and platelet aggregation inhibitory properties.[1][2][3][4] It is used therapeutically for conditions such as pulmonary arterial hypertension (PAH) and severe frostbite.[3][4] this compound is a deuterated, stable isotope-labeled version of Iloprost.[5][6] In this form, four hydrogen atoms in the pentanoic acid side chain are replaced with deuterium. This isotopic substitution renders this compound an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Iloprost measurement in biological matrices.[7][8]

The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry.[8] These standards co-elute chromatographically with the non-labeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and compensates for variations in instrument response (matrix effects), leading to highly reliable quantification.[9][10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight compared to the unlabeled parent compound.

| Property | Value | Reference |

| Analyte Name | This compound | [6] |

| Synonym | Cthis compound | [7] |

| Molecular Formula | C₂₂H₂₈D₄O₄ | [6][7][11] |

| Molecular Weight | 364.51 g/mol | [6][11] |

| Unlabeled CAS Number | 78919-13-8 | [6] |

| Deuterated CAS Number | 1035094-10-0 | [6][11] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [7] |

| Appearance | A solution in methyl acetate | [7] |

Mechanism of Action of Iloprost

This compound is chemically and pharmacologically equivalent to Iloprost in its biological action. Iloprost mimics the effects of natural prostacyclin (PGI2) by binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[2][12] This interaction initiates a signaling cascade that is central to its therapeutic effects.

-

Receptor Binding and Signal Transduction : Upon binding to the IP receptor on vascular smooth muscle cells and platelets, Iloprost activates the associated Gs alpha subunit of the G protein.[2]

-

Activation of Adenylate Cyclase : The activated Gs protein stimulates the enzyme adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][13]

-

Downstream Effects of cAMP : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to:

-

Vasodilation : In vascular smooth muscle cells, this cascade leads to a decrease in intracellular calcium levels, causing muscle relaxation and vasodilation of both systemic and pulmonary arterial beds.[2][14]

-

Inhibition of Platelet Aggregation : In platelets, elevated cAMP inhibits the activation of glycoprotein IIb/IIIa receptors, which is crucial for platelet aggregation, thereby reducing the risk of thrombosis.[2]

-

Cytoprotective and Anti-inflammatory Effects : Iloprost also exhibits cytoprotective properties, potentially by preserving mitochondrial function, reducing oxidative stress, and stabilizing cell membranes.[1][3] It can also suppress the release of pro-inflammatory cytokines.[2]

-

Application and Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Iloprost in complex biological matrices like plasma, urine, or tissue homogenates.

General Workflow for Quantitative Analysis

The workflow involves adding a known quantity of this compound to a sample, followed by extraction, chromatographic separation, and mass spectrometric detection. The ratio of the analyte signal to the internal standard signal is used for quantification.

Detailed Protocol: Quantification of Iloprost in Human Plasma

This protocol provides a generalized methodology for the quantification of Iloprost using this compound based on standard bioanalytical practices.[9][10][15][16]

1. Materials and Reagents:

-

Iloprost analytical standard and this compound internal standard.

-

Human plasma (with anticoagulant, e.g., K₂EDTA).

-

LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Reagents for extraction (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges).

2. Preparation of Standards:

-

Prepare stock solutions of Iloprost and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of working standard solutions of Iloprost by serial dilution to prepare calibration standards.

-

Prepare a working solution of this compound (e.g., 50 ng/mL) to be used for spiking.

3. Sample Preparation (using Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.

-

Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly. This results in a final internal standard concentration of, for example, 5 ng/mL.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 65% water, 35% methanol with 0.1% formic acid).

4. UHPLC-MS/MS Analysis:

-

Chromatography System: A UHPLC system (e.g., Agilent, Shimadzu).

-

Column: A reverse-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, <2 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 35% B to 95% B over 3 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).[15]

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

Iloprost: m/z 359.1 → 231.2[15]

-

This compound: m/z 363.1 → 235.2 (predicted, based on d4 addition and fragmentation)

-

-

Data Analysis:

-

Integrate the peak areas for both Iloprost and this compound.

-

Calculate the peak area ratio (Iloprost/Iloprost-d4).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Iloprost in the unknown samples from the calibration curve.

-

Quantitative Data and Clinical Relevance

While this compound is used in an analytical context, the data generated is crucial for understanding the pharmacokinetics and clinical efficacy of the parent drug, Iloprost.

Pharmacokinetic and Receptor Binding Data

Understanding the pharmacokinetic profile and receptor affinity of Iloprost is essential for designing effective dosing regimens and interpreting bioanalytical data.

| Parameter | Value | Reference |

| Protein Binding | ~60% | [14] |

| Elimination Half-Life | 20-30 minutes | [3][14] |

| Metabolism | Primarily via β-oxidation of the carboxyl side chain to the inactive metabolite, tetranor-iloprost. | [1][3][14] |

| Excretion | ~68-70% renal, ~12% fecal | [3][14] |

| Receptor Binding Ki (nM) | IP: 11, EP₁: 11, EP₃: 56, EP₂: 1870, EP₄: 284 | [7] |

| cAMP EC₅₀ (nM) | IP Receptor: 0.37, EP₃ Receptor: 27.5 | [7] |

Clinical Efficacy Data in Pulmonary Arterial Hypertension (PAH)

The following table summarizes data from a key clinical trial (AIR study) for inhaled Iloprost, demonstrating its therapeutic benefit.

| Outcome Measure (12-week study) | Iloprost Group (n=101) | Placebo Group (n=102) | p-value | Reference |

| Change in 6-Minute Walk Distance (m) | +36.4 | -4.6 | 0.004 | [17] |

| Patients with ≥10% 6MWD Improvement | 37.6% | 25.5% | NS | [17] |

| Improvement by ≥1 NYHA Class | 23.8% | 12.7% | 0.03 | [17] |

| Combined Endpoint Achieved * | 16.8% | 4.9% | 0.007 | [17] |

| Change in Mean Pulmonary Artery Pressure (mmHg) | -3.3 | +1.2 | <0.001 | [17] |

*Combined endpoint: Improvement in exercise capacity (≥10% in 6MWD) and NYHA class, without clinical deterioration.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Iloprost. Its role as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise bioanalytical methods. Such methods are fundamental for pharmacokinetic studies, clinical trial sample analysis, and therapeutic drug monitoring, ultimately ensuring the safe and effective use of Iloprost in treating diseases like pulmonary arterial hypertension. This guide provides the core technical information required to understand and effectively utilize this compound in a research and development setting.

References

- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Iloprost - Wikipedia [en.wikipedia.org]

- 5. This compound | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Incorporation of iloprost in phospholipase-resistant phospholipid scaffold enhances its barrier protective effects on pulmonary endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

synthesis and purification of Iloprost-d4

An In-depth Technical Guide to the Synthesis and Purification of Iloprost-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route and detailed purification protocol for this compound, a deuterated analog of the synthetic prostacyclin, Iloprost. This document is intended to serve as a technical resource for researchers and professionals involved in the development and synthesis of isotopically labeled pharmaceutical compounds.

Introduction to this compound

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1] this compound is a deuterated version of Iloprost, where four hydrogen atoms on the pentanoic acid side chain have been replaced with deuterium. This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic studies and quantitative analysis of Iloprost in biological samples by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying established synthetic routes for Iloprost. A key step in many Iloprost syntheses is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the α-side chain (the pentanoic acid moiety). The proposed synthesis of this compound utilizes a deuterated phosphonate reagent in an HWE reaction with the bicyclic ketone intermediate of Iloprost.

The overall synthetic scheme can be envisioned as follows:

-

Synthesis of a deuterated phosphonate reagent.

-

Horner-Wadsworth-Emmons olefination to couple the deuterated side chain with the Iloprost core.

-

Deprotection to yield crude this compound.

Experimental Protocol: Synthesis of Deuterated Phosphonate Reagent

A plausible route to the required deuterated phosphonate starts from a commercially available deuterated precursor, such as 4-bromobutanoic acid-d4.

Step 1: Esterification of 4-Bromobutanoic acid-d4

-

Reaction: 4-Bromobutanoic acid-d4 is converted to its methyl ester to prevent interference of the acidic proton in subsequent steps.

-

Procedure:

-

Dissolve 4-bromobutanoic acid-d4 (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromobutanoate-d4.

-

Step 2: Arbuzov Reaction to form the Phosphonate

-

Reaction: The bromide is displaced by triethyl phosphite in an Arbuzov reaction to form the desired phosphonate ester.

-

Procedure:

-

Heat a mixture of methyl 4-bromobutanoate-d4 (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C.

-

The reaction is typically run neat.

-

Monitor the reaction by observing the cessation of ethyl bromide evolution.

-

The reaction time is usually 4-8 hours.

-

Purify the resulting diethyl (4-(methoxycarbonyl)butyl-d4)phosphonate by vacuum distillation.

-

Experimental Protocol: Synthesis of this compound Methyl Ester

Step 1: Horner-Wadsworth-Emmons Olefination

-

Reaction: The deuterated phosphonate is reacted with the bicyclic ketone intermediate of Iloprost to form the carbon-carbon double bond of the α-side chain.

-

Procedure:

-

Dissolve the deuterated phosphonate (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

-

Add a strong base, such as n-butyllithium (1.4 eq), dropwise to generate the phosphonate ylide.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the protected bicyclic Iloprost ketone intermediate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is the protected this compound methyl ester.

-

Experimental Protocol: Hydrolysis to this compound

Step 1: Saponification of the Methyl Ester

-

Reaction: The methyl ester is hydrolyzed to the free carboxylic acid, and protecting groups are removed.

-

Procedure:

-

Dissolve the crude protected this compound methyl ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 4-5 with a dilute solution of hydrochloric acid or sodium hydrogen sulfate.

-

Extract the this compound into an organic solvent such as ethyl acetate or methyl tertiary-butyl ether.

-

Dry the organic phase and evaporate the solvent to yield crude this compound as an oil.

-

Purification of this compound

A multi-step purification process is typically required to obtain high-purity this compound, free of diastereomers and other impurities.

Experimental Protocol: Gravitational Chromatography

This initial step is used to remove the bulk of impurities from the crude this compound.

-

Stationary Phase: Silica gel (particle size 0.063-0.2 mm).

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude this compound oil in a minimal amount of acetone.

-

Add hexane or another alkane until the solution becomes opalescent.

-

Load the solution onto the top of the silica gel column.

-

Elute the column with a step-gradient of increasing polarity, for example, starting with hexane:acetone (e.g., 9:1) and gradually increasing the proportion of acetone.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the desired product and evaporate the solvent.

-

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification to achieve >98% purity.

-

Stationary Phase: Reversed-phase C18 silica gel.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for the purification of prostaglandins. The water phase is often acidified slightly (e.g., with 0.1% formic acid or phosphoric acid to pH 4) to ensure the carboxylic acid is protonated.

-

Procedure:

-

Dissolve the partially purified this compound from the gravitational chromatography step in the mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Elute with a suitable gradient of acetonitrile in water. A typical gradient might start at 30% acetonitrile and increase to 70% over 30-40 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

The remaining aqueous solution can be freeze-dried to yield the final, highly purified this compound.

-

Data Presentation

The following table summarizes the expected yields and purity levels for the . These are typical values and may vary depending on the specific reaction conditions and scale.

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| Synthesis | Crude this compound | 40-50 (over 3 steps) | ~90 |

| Purification 1 | This compound after Gravitational Chromatography | 70-80 | >95 |

| Purification 2 | This compound after Preparative HPLC | 85-95 | >99 |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the .

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by acting as a prostacyclin (IP) receptor agonist.[2]

Caption: Simplified signaling pathway of Iloprost.

References

In Vitro Mechanism of Action of Iloprost-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of Iloprost-d4. As a deuterated analog of Iloprost, its biological activity at the cellular and molecular level is identical to that of Iloprost. The deuterium labeling in this compound serves as a tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification, without altering its interaction with target receptors or its downstream signaling pathways in an in vitro setting.

Iloprost is a synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant roles in vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] This guide will detail the molecular interactions, signaling cascades, and cellular responses elicited by this compound in various in vitro experimental systems.

Core Mechanism: Prostacyclin Receptor (IP Receptor) Agonism

The primary mechanism of action of this compound is its function as a potent agonist of the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family.[1][2] The binding of this compound to the IP receptor initiates a cascade of intracellular events, with the canonical pathway involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Signaling Pathway

The activation of the IP receptor by this compound triggers the following signaling cascade:

-

Receptor Binding and Gs Protein Activation: this compound binds to the IP receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[1]

-

Downstream Cellular Responses: Activated PKA phosphorylates various downstream target proteins, leading to a range of cellular effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[1]

References

A Technical Guide to Iloprost-d4 for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Iloprost-d4, a deuterated analog of the synthetic prostacyclin, Iloprost. This document details its commercial availability, its role in key signaling pathways, and protocols for its application in quantitative analysis.

This compound serves as an essential internal standard for the accurate quantification of Iloprost in biological samples through mass spectrometry-based methods. Its structural similarity and mass difference make it an ideal tool for correcting for analytical variability in research and clinical settings.

Commercial Suppliers of this compound

For researchers looking to source this compound, several commercial suppliers offer this compound in various quantities and purities. A summary of key suppliers and their product specifications is provided in the table below for easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | Formulation | CAS Number |

| Cayman Chemical | 9000366 | ≥99% deuterated forms (d1-d4) | 25 µg, 50 µg | A solution in methyl acetate | 1035094-10-0 |

| LGC Standards | TRC-I267302 | Not specified | 0.25 mg, 2.5 mg | Neat | 1035094-10-0 |

| Sigma-Aldrich | Not readily available | Not specified | Not specified | Not specified | 1035094-10-0 |

| Pharmaffiliates | PA STI 052660 | Not specified | Inquire for details | Pale Yellow Oil | 1035094-10-0 |

| MedChemExpress | HY-A0096S | Not specified | Inquire for details | Not specified | 1035094-10-0 |

The Iloprost Signaling Pathway

Iloprost exerts its physiological effects by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It primarily acts through the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet activation.

The binding of Iloprost to the IP receptor triggers the activation of the associated Gs alpha subunit (Gαs) of the G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet activation, aggregation, and granule release.

Experimental Protocol: Quantification of Iloprost in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantification of Iloprost in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw Plasma Samples : Thaw frozen human plasma samples on ice.

-

Spike with Internal Standard : To 200 µL of plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 50 ng/mL in methanol). Vortex briefly to mix.

-

Protein Precipitation and Extraction :

-

Add 800 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer for Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of prostaglandins.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution :

-

0-1 min: 30% B

-

1-5 min: Gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 30% B

-

6.1-8 min: Re-equilibration at 30% B

-

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

Column Temperature : 40°C.

Mass Spectrometry Parameters

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Negative ion mode is often preferred for prostaglandins.

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Iloprost : Precursor ion (Q1) m/z 359.2 → Product ion (Q3) m/z 217.1

-

This compound : Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 221.1

-

-

Ion Source Parameters :

-

IonSpray Voltage : -4500 V

-

Temperature : 550°C

-

Curtain Gas : 30 psi

-

Nebulizer Gas (GS1) : 50 psi

-

Heater Gas (GS2) : 50 psi

-

-

Compound-Specific Parameters :

-

Declustering Potential (DP) , Collision Energy (CE) , and Collision Cell Exit Potential (CXP) should be optimized for both Iloprost and this compound to achieve maximum sensitivity.

-

This technical guide provides a foundational understanding of this compound for research applications. The provided information on commercial suppliers, the detailed signaling pathway, and the comprehensive experimental protocol will aid researchers in the effective utilization of this essential analytical standard.

Navigating the Stability of Iloprost-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the storage and stability of isotopically labeled compounds like Iloprost-d4 is paramount for ensuring the integrity and accuracy of experimental results. This in-depth technical guide provides a comprehensive overview of the available storage and stability guidelines for this compound, supplemented with general protocols for stability-indicating analysis.

Storage and Stability Profile

This compound, a deuterated analog of the synthetic prostacyclin (PGI₂) analog Iloprost, is primarily utilized as an internal standard in mass spectrometry-based quantification of Iloprost. Proper handling and storage are critical to maintain its isotopic purity and chemical integrity.

Recommended Storage Conditions

Based on supplier recommendations, this compound should be stored under specific conditions to ensure its long-term stability.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C | [1] |

| Form | Solution in methyl acetate | [1] |

| Stated Stability | ≥ 1 year at -20°C | [1] |

Shipping and Handling

This compound is typically shipped on wet ice to maintain a cold chain. Upon receipt, it is imperative to transfer the product to the recommended -20°C storage condition promptly.

Stability Considerations for Prostacyclin Analogs

A study on an Iloprost isotonic solution demonstrated long-term stability in elastomeric pumps, indicating good physical-chemical stability of the solution.[5] The pH of the Iloprost solution remained stable at 7.0 over an 8-day period, and HPLC analysis showed no significant changes in the enantiomer peaks.[5]

Experimental Protocols for Stability Assessment

Due to the lack of specific published stability studies on this compound, this section outlines a general experimental framework for conducting forced degradation studies and developing a stability-indicating analytical method. This approach is based on established principles of pharmaceutical stability testing.[6][7][8][9][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies also help in developing and validating a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-MS method.

Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and a volatile buffer (e.g., ammonium acetate or formate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV detection at an appropriate wavelength and Mass Spectrometry (for peak identification and purity) |

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Visualizing Experimental Workflows and Potential Degradation

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.

Workflow for Forced Degradation and Stability Analysis.

Potential Signaling Pathway of Iloprost

Iloprost exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway.

Iloprost Signaling Pathway via the IP Receptor.

Conclusion

For this compound, the primary stability guideline is storage at -20°C, which is reported to maintain its integrity for at least one year. While specific degradation pathways and products for the deuterated form have not been extensively published, the general principles of prostacyclin analog stability and forced degradation studies provide a robust framework for ensuring the quality of this critical research tool. Researchers should adhere to the recommended storage conditions and, when necessary, employ validated stability-indicating analytical methods to confirm the integrity of this compound in their experimental settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. atsjournals.org [atsjournals.org]

- 4. [Clinical pharmacology of prostacyclin and stable analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long Term Stability Evaluation of Prostacyclin Released from Biomedical Device Through Turbiscan Lab Expert - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. ijpsm.com [ijpsm.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

The Untapped Potential of Deuterated Iloprost: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost, a synthetic prostacyclin (PGI2) analog, is a potent vasodilator and inhibitor of platelet aggregation, with established therapeutic applications in pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1][2][3] However, its clinical utility is often limited by a short biological half-life, necessitating frequent administration.[2][4] The strategic replacement of hydrogen with deuterium atoms at specific metabolically labile positions within the Iloprost molecule presents a compelling avenue for research and development. This guide explores the potential applications of deuterated Iloprost in research, focusing on its synthesis, anticipated pharmacokinetic advantages, and proposed experimental frameworks to investigate its therapeutic promise. While clinical data on deuterated Iloprost is not yet available, this document serves as a forward-looking technical resource to stimulate and guide future research in this promising area.

The Rationale for Deuterating Iloprost: The Kinetic Isotope Effect

The primary motivation for developing deuterated pharmaceuticals lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism can be significantly slowed down when a deuterium atom is present at that position.[5][6] This can lead to:

-

Extended Half-Life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation.[7][8]

-

Improved Pharmacokinetic Profile: Deuteration can lead to a more predictable and sustained drug exposure, potentially reducing peak-to-trough variations.[8]

-

Reduced Metabolite-Mediated Toxicity: By altering metabolic pathways, deuteration may decrease the formation of potentially toxic metabolites.[5]

-

Enhanced Therapeutic Efficacy: A longer duration of action could lead to improved patient outcomes and potentially lower required doses.

Iloprost is primarily metabolized via β-oxidation of its carboxyl side chain.[2][9] Therefore, selective deuteration at or near the sites of enzymatic attack could significantly enhance its pharmacokinetic profile.

Potential Research Applications of Deuterated Iloprost

The enhanced pharmacokinetic properties of a deuterated Iloprost analog would open up several avenues for research and potential clinical applications:

-

Pulmonary Arterial Hypertension (PAH): A longer-acting inhaled or intravenous formulation could reduce the frequency of administration, improving patient convenience and adherence to therapy. Research could focus on whether a more stable plasma concentration of the drug leads to better long-term outcomes in PAH management.[10][11][12]

-

Peripheral Vascular Disease and Raynaud's Phenomenon: A deuterated Iloprost with extended bioavailability could be investigated for systemic administration in these conditions, potentially offering more consistent vasodilation and relief of symptoms.[3]

-

Ischemia-Reperfusion Injury: The cytoprotective effects of Iloprost, attributed to the preservation of mitochondrial function and reduction of oxidative stress, could be more effectively harnessed with a longer-acting deuterated version in the context of organ transplantation or cardiovascular surgery.[4][9][13]

-

Pharmacokinetic and Metabolic Studies: Deuterated Iloprost would serve as an invaluable tool for in-depth studies of Iloprost's metabolism, helping to precisely identify the metabolic pathways and the enzymes involved.

Proposed Synthesis of Deuterated Iloprost

While a specific synthesis for deuterated Iloprost has not been published, a potential strategy would involve the incorporation of deuterium atoms into key precursor molecules during its multi-step synthesis. Drawing from established synthetic routes for Iloprost[14][15][16], deuterium could be introduced at the metabolically susceptible positions of the carboxyl side chain.

Hypothetical Key Synthetic Step:

One plausible approach would involve the use of a deuterated building block for the upper side chain. For example, a deuterated version of the phosphonate reagent used in the Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester of the top side chain could be employed. This would place deuterium atoms at positions that are susceptible to β-oxidation.

Proposed Experimental Protocols

To investigate the potential advantages of deuterated Iloprost, a series of preclinical and clinical experiments would be necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated Iloprost with non-deuterated Iloprost in liver microsomes.

Methodology:

-

Incubation: Incubate deuterated Iloprost and non-deuterated Iloprost (at a concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in the presence of a NADPH-generating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound concentration at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of deuterated Iloprost and non-deuterated Iloprost in rats.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Drug Administration: Administer a single intravenous (IV) dose (e.g., 10 µg/kg) of either deuterated or non-deuterated Iloprost to two groups of rats.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) for both compounds.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Iloprost | 25 | 27.7 |

| Deuterated Iloprost | 75 | 9.2 |

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (IV Administration)

| Parameter | Iloprost | Deuterated Iloprost |

| t½ (h) | 0.5 | 2.0 |

| AUC (ng*h/mL) | 50 | 200 |

| CL (mL/min/kg) | 3.3 | 0.83 |

| Vd (L/kg) | 0.14 | 0.14 |

Signaling Pathway of Iloprost

Iloprost exerts its effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1]

Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.

Experimental Workflow Diagram

The following diagram outlines the proposed workflow for the preclinical evaluation of deuterated Iloprost.

Caption: Proposed preclinical research workflow for deuterated Iloprost.

Conclusion

The development of a deuterated form of Iloprost represents a scientifically sound and promising strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, researchers can aim to create a molecule with a superior pharmacokinetic profile, potentially leading to improved clinical outcomes and patient quality of life. The experimental frameworks outlined in this guide provide a roadmap for the preclinical investigation of deuterated Iloprost, from initial synthesis and metabolic stability studies to comprehensive pharmacokinetic and efficacy evaluations. Further research in this area is strongly encouraged to unlock the full therapeutic promise of this novel molecular entity.

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Iloprost - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhaled iloprost is a potent acute pulmonary vasodilator in HIV-related severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhaled iloprost to treat severe pulmonary hypertension. An uncontrolled trial. German PPH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Iloprost-d4

This guide provides comprehensive safety data sheet (SDS) information for Iloprost-d4, tailored for researchers, scientists, and drug development professionals. This compound is a deuterated analog of Iloprost, a synthetic prostacyclin (PGI2) mimetic used for its vasodilatory and antiplatelet properties.[1] While specific safety data for the deuterated form is limited, the toxicological information for the parent compound, Iloprost, serves as a primary reference due to their structural and functional similarity.

Section 1: Chemical and Physical Properties

This compound is distinguished from Iloprost by the substitution of four hydrogen atoms with deuterium. This isotopic labeling is primarily for use as an internal standard in quantitative mass spectrometry-based analyses.[2]

| Property | Value | Source |

| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid | [3] |

| CAS Number | 1035094-10-0 | [4] |

| Molecular Formula | C₂₂H₂₈D₄O₄ | [2][4] |

| Molecular Weight | 364.5 g/mol | [2][3][4] |

| Appearance | A solution in methyl acetate | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml); Slightly soluble in Dichloromethane and Methyl Acetate (0.1-1 mg/ml) | [2] |

Section 2: Hazard Identification and Toxicological Data

The following hazard information is based on the Safety Data Sheet for the parent compound, Iloprost. Standard laboratory precautions should be taken, assuming this compound presents similar hazards.

GHS Hazard Statements:

-

H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]

-

H319: Causes serious eye irritation.[5]

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H336: May cause drowsiness or dizziness.[5]

| Toxicity Metric | Value | Species | Source |

| LD50 (Oral) | >100 mg/kg | Rat | [5] |

| Primary Irritant Effect (Eye) | Irritating effect | - | [5] |

| Primary Irritant Effect (Skin) | No irritant effect | - | [5] |

| Sensitization | No sensitizing effects known | - | [5] |

Section 3: Safe Handling and Emergency Procedures

Proper handling and emergency protocols are critical when working with potent compounds like this compound.

| Procedure | Description | Source |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge. Do not eat, drink, or smoke when using this product. | [5][6] |

| Storage | Store in accordance with the information listed on the product insert. Keep ignition sources away. | [5] |

| First Aid (Inhalation) | Relocate to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. | [5][6] |

| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention. | [6] |

| First Aid (Eye Contact) | Flush eyes immediately with large amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Seek medical attention. | [6] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. | |

| Spill Response | Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains. |

Section 4: Biological Mechanism and Signaling Pathway

Iloprost is a stable synthetic analog of prostacyclin (PGI₂) that functions as a potent vasodilator and inhibitor of platelet aggregation.[1][7] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade that mediates its physiological effects.[1]

Caption: Iloprost binds to the IP receptor, activating adenylate cyclase to produce cAMP.

Binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels, which results in vasodilation and inhibition of platelet aggregation.[1] Studies also suggest the involvement of the cAMP/Epac/Rap1 pathway in enhancing endothelial barrier function.[8]

Section 5: Experimental Protocols

The following protocols are summarized from preclinical and clinical studies involving Iloprost and are provided as examples of its application in research.

This protocol describes the use of inhaled Iloprost to treat established right ventricular (RV) failure in a rat model.[9][10]

Caption: Workflow for inducing and treating RV failure with Iloprost in a rat model.

-

Objective: To investigate the effects of Iloprost on established right ventricular failure and fibrosis.[9]

-

Animal Model: Rats with angio-obliterative pulmonary arterial hypertension (PAH) and RV failure, induced by a single injection of the VEGF receptor inhibitor SU5416 followed by four weeks of exposure to hypoxia.[10]

-

Treatment Administration: After confirmation of RV dysfunction, rats were randomized to receive either nebulized Iloprost (0.1 µg/kg) or a drug-free vehicle, administered three times daily for two weeks.[10]

-

Endpoint Analysis: RV function and exercise capacity were evaluated before and after the treatment period using echocardiography and treadmill tests. Hemodynamic measurements and histological analysis of RV collagen deposition were performed at the end of the study.[9][10]

This protocol details the investigation of Iloprost's anti-inflammatory effects in a mouse model of allergic asthma.[11]

-

Objective: To determine if inhaled Iloprost can suppress the cardinal features of asthma and to elucidate the underlying mechanism.[11]

-

Animal Model: A murine model of ovalbumin (OVA)-induced allergic asthma.

-

Treatment Administration: Aerosolized Iloprost was administered to mice during either the initial sensitization (priming) phase or the subsequent allergen challenge phase.[11]

-

Endpoint Analysis: The study assessed key features of asthma, including airway hyperresponsiveness, lung inflammation, and mucus production. Mechanistic studies focused on the function of lung myeloid dendritic cells (DCs), including their maturation and migration to mediastinal lymph nodes, and their ability to induce allergen-specific Th2 responses.[11]

This protocol outlines a prospective, randomized, multicenter phase II study to evaluate the therapeutic potential of Iloprost in patients with Acute Respiratory Distress Syndrome (ARDS).[12]

-

Objective: To assess the efficacy and safety of nebulized Iloprost in addition to standard care for patients with ARDS.[12]

-

Study Design: A randomized, controlled, multicenter trial.

-

Treatment Group: Patients receive 20 μg of nebulized Iloprost three times per day for five days, in addition to standard ARDS care.[12]

-

Control Group: Patients receive nebulized 0.9% NaCl with an equal volume three times per day for five days.[12]

-

Endpoint Analysis: Primary endpoints may include improvement in oxygenation and other physiological parameters. Secondary endpoints include the assessment of biomarkers related to coagulation and inflammation to better understand the associations with Iloprost treatment.[12]

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the ThIlo trial): a prospective, randomized, multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate of Iloprost-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available scientific information on the metabolic fate of Iloprost. To date, no specific in vivo metabolism studies have been published on Iloprost-d4. The metabolic pathway of this compound is inferred to be identical to that of non-deuterated Iloprost, as deuterium labeling is not expected to alter the primary metabolic routes. This compound is commonly used as an internal standard in pharmacokinetic studies due to its similar chemical behavior and distinct mass.

Executive Summary

Iloprost, a synthetic prostacyclin (PGI2) analogue, undergoes extensive and rapid metabolism in vivo. The primary metabolic pathway is the β-oxidation of the carboxyl side chain, leading to the formation of two main metabolites: dinor-iloprost and the more abundant, pharmacologically inactive tetranor-iloprost. Further metabolism can involve hydroxylation and subsequent conjugation of these metabolites. The cytochrome P450 enzyme system plays a minor role in the biotransformation of Iloprost. Excretion of Iloprost and its metabolites is rapid and occurs predominantly through the kidneys. This guide provides a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate the in vivo fate of Iloprost, which serves as a surrogate for understanding the metabolism of this compound.

Metabolic Pathways of Iloprost

The in vivo metabolism of Iloprost is characterized by the enzymatic degradation of its side chains.

Primary Metabolism: β-Oxidation

The principal metabolic transformation of Iloprost is the β-oxidation of the upper carboxyl side chain. This process involves the sequential removal of two-carbon units, leading to the formation of dinor- and tetranor-iloprost.[1] Tetranor-iloprost is the main metabolite identified in vivo.

Secondary Metabolism

Following β-oxidation, the primary metabolites can undergo further biotransformation, including hydroxylation and conjugation, prior to excretion.

Quantitative Pharmacokinetic Data

The pharmacokinetics of Iloprost are characterized by rapid clearance and a short half-life. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Iloprost

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 20-30 minutes | Human | Intravenous | [2] |

| 6.5 - 9.4 minutes | Human | Inhaled | [3][4] | |

| ~3.5 hours (in perfusate) | Rabbit (isolated lung) | Infused | [1] | |

| Clearance | 15-20 mL/min/kg | Human | Intravenous | |

| Bioavailability | ~63% (intravascular) | Rabbit (isolated lung) | Inhaled | [1] |

| Maximum Concentration (Cmax) | 155-158 pg/mL | Human | Inhaled (5 µg dose) | [3][4] |

| Protein Binding | ~60% (mainly albumin) | Human | - |

Table 2: Excretion Profile of Iloprost and its Metabolites

| Excretion Route | Percentage of Dose | Species | Reference |

| Renal | ~80-90% | Human | [4] |

| Fecal | Not specified in detail | Human |

Note: The majority of the excreted compounds are metabolites, with tetranor-iloprost being the most significant.

Iloprost Signaling Pathway

Iloprost exerts its pharmacological effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

References

- 1. Pharmacokinetics and metabolism of infused versus inhaled iloprost in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Iloprost in Human Plasma Using Iloprost-d4 as an Internal Standard by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the development and validation of a sensitive and specific quantitative assay for Iloprost in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Iloprost-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. This robust assay is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Iloprost.

Introduction

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, Raynaud's phenomenon, and ischemia.[1] It functions as a potent vasodilator and inhibitor of platelet aggregation by activating the prostacyclin receptor (IP receptor), which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Given its therapeutic importance and short half-life of 20 to 30 minutes, a reliable and sensitive quantitative method is essential for pharmacokinetic and pharmacodynamic assessments.[2][3]

This application note describes a quantitative LC-MS/MS assay for Iloprost in human plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The use of a SIL-IS is the gold standard for quantitative mass spectrometry, providing the highest level of accuracy and precision.

Signaling Pathway of Iloprost

Iloprost mimics the action of endogenous prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation results in vasodilation. In platelets, elevated cAMP inhibits platelet aggregation, contributing to the antithrombotic effects of Iloprost.[2][4]

Figure 1. Iloprost Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Iloprost analytical standard

-

This compound (Internal Standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (sourced from an accredited supplier)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloprost and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Iloprost primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex. Add 200 µL of 0.1% formic acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

Experimental Workflow Diagram

Figure 2. Experimental Workflow.

LC-MS/MS Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Iloprost | 361.2 | 195.1 | 100 | 25 |

| Iloprost (Qualifier) | 361.2 | 153.1 | 100 | 30 |

| This compound | 365.2 | 199.1 | 100 | 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Validation

The assay should be validated according to the latest bioanalytical method validation guidelines from regulatory agencies such as the FDA. Key validation parameters are summarized below.

Calibration Curve

The calibration curve should be constructed by plotting the peak area ratio of Iloprost to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range should encompass the expected therapeutic concentrations of Iloprost in plasma, which are generally in the low pg/mL to ng/mL range.[3][4][5][6]

Table 3: Example Calibration Curve Parameters

| Parameter | Acceptance Criteria |

| Calibration Range | 10 - 5000 pg/mL |

| Regression | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy of Standards | Within ±15% of nominal (±20% for LLOQ) |

Accuracy and Precision

Accuracy and precision should be assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.

Table 4: Accuracy and Precision Acceptance Criteria

| Parameter | Acceptance Criteria |

| Intra-day Accuracy | Within ±15% of nominal (±20% for LLOQ) |

| Inter-day Accuracy | Within ±15% of nominal (±20% for LLOQ) |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

Selectivity and Matrix Effect

Selectivity should be evaluated by analyzing at least six different batches of blank human plasma to ensure no significant interferences are observed at the retention times of Iloprost and this compound. The matrix effect is assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.

Recovery

The extraction recovery of Iloprost is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low, mid, and high QC concentrations.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Iloprost in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for the implementation of this assay in a laboratory setting.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciex.jp [sciex.jp]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Iloprost-d4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Iloprost-d4 in cell culture experiments. While this compound is a deuterated form of Iloprost, its biological activity is considered equivalent to that of Iloprost. Therefore, the following protocols and data are based on studies conducted with Iloprost. Iloprost is a stable synthetic analog of prostacyclin (PGI2) known for its potent vasodilatory and antiplatelet properties, primarily mediated through the activation of the prostacyclin receptor (IP receptor).[1]

Mechanism of Action

Iloprost mimics the action of prostacyclin by binding to the IP receptor, a G protein-coupled receptor (GPCR).[1] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.[1] Iloprost has also been shown to exert anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium.[1]

Signaling Pathway of Iloprost

References

Application Notes and Protocols for the Use of Iloprost-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Iloprost-d4 as an internal standard in pharmacokinetic (PK) studies of Iloprost. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, along with a summary of relevant pharmacokinetic data and the underlying signaling pathway of Iloprost.

Introduction to Iloprost and the Role of this compound

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1][2] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation.[3] Due to its potent nature and the low concentrations present in biological matrices, highly sensitive and accurate bioanalytical methods are required for its quantification in pharmacokinetic studies.

This compound, a stable isotope-labeled version of Iloprost, is the ideal internal standard for LC-MS/MS-based quantification.[2] Its chemical and physical properties are nearly identical to Iloprost, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification by correcting for any variability during the analytical process.

Iloprost Signaling Pathway

Iloprost acts as an agonist at the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3][4] Binding of Iloprost to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] In vascular smooth muscle cells, this signaling cascade results in vasodilation. In platelets, it leads to the inhibition of aggregation, contributing to the antithrombotic effects of Iloprost.[3]

Pharmacokinetic Parameters of Iloprost

The following tables summarize key pharmacokinetic parameters of Iloprost from various studies. These values can serve as a reference for designing new pharmacokinetic investigations.

Table 1: Pharmacokinetics of Intravenous Iloprost in Different Patient Populations

| Patient Population | Dose | Cmax (pg/mL) | t1/2 (min) | CL (mL/min/kg) | Reference |

| Healthy Volunteers | 1 ng/kg/min | 46 ± 8 | 3-4 (α), 30 (β) | - | [4] |

| Healthy Volunteers | 3 ng/kg/min | 135 ± 24 | 3-4 (α), 30 (β) | - | [4] |

| Patients with Chronic Renal Failure (non-dialysis) | 1 ng/kg/min | 36 - 70 | 3 (α), 30 (β) | 13.2 - 25.8 | [5] |

| Patients on Maintenance Hemodialysis | 1 ng/kg/min | 114 - 320 | 3 (α), 30 (β) | 2.6 - 8.0 | [5] |

Table 2: Pharmacokinetics of Inhaled and Oral Iloprost

| Administration Route | Dose | Cmax (pg/mL) | t1/2 (min) | Bioavailability (%) | Reference |

| Inhaled | 5 µg | 155 - 158 | 6.5 - 9.4 | Not Determined | [1] |

| Oral | 1 µg/kg | 251 ± 32 | - | 16 ± 4 | [4] |

Experimental Protocol: Quantification of Iloprost in Human Plasma using this compound and LC-MS/MS

This protocol describes a general procedure for the analysis of Iloprost in human plasma. It should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents

-

Iloprost analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

-

Centrifuge

2. Experimental Workflow

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a 96-well plate, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to each well.

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of Iloprost from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Agilent 6495 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Iloprost: To be determined empiricallythis compound: To be determined empirically |

| Gas Temperature | 300°C |

| Gas Flow | 12 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of Iloprost to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

-

Quantify the concentration of Iloprost in the quality control (QC) and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, post-preparative)

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of Iloprost in biological matrices for pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers in designing and conducting robust bioanalytical assays to support drug development and clinical research. Adherence to rigorous method validation is crucial to ensure the reliability of the generated pharmacokinetic data.

References

- 1. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of iloprost in patients with chronic renal failure and on maintenance haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iloprost-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction